molecular formula C19H19Cl2N3O2S B11509816 2,4-dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide

2,4-dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide

Cat. No.: B11509816
M. Wt: 424.3 g/mol
InChI Key: DVGIVTHWRLQBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro and methoxy groups, as well as a piperazine ring. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2,4-Dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with alpha1-adrenergic receptors sets it apart from other similar compounds, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C19H19Cl2N3O2S

Molecular Weight

424.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide

InChI

InChI=1S/C19H19Cl2N3O2S/c1-26-17-5-3-2-4-16(17)23-8-10-24(11-9-23)19(27)22-18(25)14-7-6-13(20)12-15(14)21/h2-7,12H,8-11H2,1H3,(H,22,25,27)

InChI Key

DVGIVTHWRLQBPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.